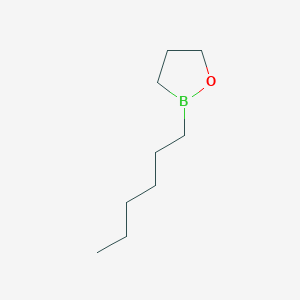

2-Hexyl-1,2-oxaborolane

描述

Overview of Oxaborolane Scaffolds in Contemporary Chemical Research

Within the vast family of boron heterocycles, the oxaborolane scaffold represents a distinct five-membered ring containing carbon, boron, and oxygen atoms. The 1,2-oxaborolane (B14039510) ring system, specifically, is a C₃BO ring. These structures are of interest due to their unique combination of a stable heterocyclic framework and a reactive boron center.

The synthesis of 1,2-oxaborolanes can be achieved through various methods, with the hydroboration of specific unsaturated alcohols being a notable route. For instance, the reaction of allylic alcohols with a borane (B79455) source like borane dimethylsulfide (BMS) can lead to the formation of the 1,2-oxaborolane ring. This process is noteworthy as it can proceed unexpectedly to form the cyclic structure instead of the anticipated linear product. researchgate.net This cyclization highlights the intrinsic thermodynamic and kinetic factors that favor the formation of the five-membered ring.

The characterization of the oxaborolane ring is confirmed through spectroscopic methods. Infrared (IR) spectroscopy typically reveals the presence of a B-H bond vibration around 2300 cm⁻¹, while ¹H NMR spectroscopy shows characteristic signals for the protons within the asymmetric ring structure. researchgate.net

Table 1: General Synthesis of 1,2-Oxaborolanes via Hydroboration

| Reactant | Reagent | Product | Key Observation | Reference |

| Allylic Alcohol | Borane Dimethylsulfide (BH₃·SMe₂) | 1,2-Oxaborolane | Spontaneous cyclization occurs instead of simple hydroboration. | researchgate.net |

Table 2: Spectroscopic Data for the 1,2-H-Oxaborolane Ring

| Spectroscopy | Feature | Typical Signal | Reference |

| IR | B-H Bond Vibration | ~2300 cm⁻¹ | researchgate.net |

| ¹H NMR | Asymmetric Ring Protons | Dedoubled doublets (dd) at ~0.85 ppm and ~3.8 ppm | researchgate.net |

Contextualizing 2-Hexyl-1,2-oxaborolane within Boron-Catalyzed and Boron-Mediated Transformations

The compound this compound is defined by the attachment of a hexyl group to the boron atom of the 1,2-oxaborolane ring. This alkyl-boron bond is the key to its potential reactivity. While specific catalytic applications of this compound are not extensively documented, its behavior can be inferred from the well-established chemistry of other alkylboranes and boronic esters.

Organoboron compounds are central to a variety of transformations beyond the well-known Suzuki coupling. These include:

Chan-Lam Coupling: Formation of carbon-heteroatom bonds (e.g., C-N, C-O).

Petasis Reaction: A multicomponent reaction involving a boronic acid, an amine, and an aldehyde or ketone.

Radical Reactions: Alkylboronic esters can serve as precursors to alkyl radicals for use in addition and coupling reactions.

The hexyl group in this compound would primarily influence its steric profile and solubility in organic solvents, potentially enhancing its utility in non-polar reaction media. The fundamental reactivity, however, resides in the carbon-boron bond, which can undergo cleavage and transfer of the hexyl group in various catalytic cycles. For example, in a palladium-catalyzed cross-coupling, the hexyl group could be transferred to an organic halide. Similarly, it could participate in radical-mediated processes where the C-B bond is homolytically cleaved.

Table 3: Potential Boron-Mediated Transformations for Alkyl-Organoboron Compounds

| Transformation | Description | Potential Role of this compound |

| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling between an organoboron compound and an organohalide. | Source of a hexyl nucleophile. |

| Deboronative Radical Reactions | Generation of an alkyl radical from the C-B bond for subsequent reactions. | Precursor to a hexyl radical. |

| Hydroboration | Addition of a B-H bond across a double or triple bond. (Note: The 2-hexyl derivative itself would not be the hydroborating agent, but the parent H-B-oxaborolane is.) | The parent scaffold is formed via hydroboration. |

| Chan-Lam Coupling | Cu-catalyzed formation of C-N or C-O bonds. | Potential substrate for C-N bond formation with amines. |

Evolution of Research in Organoboron Chemistry Relevant to this compound

The field of organoboron chemistry has evolved significantly from early studies of simple boranes to the sophisticated design of complex heterocyclic systems. Initially, the focus was on the synthesis and reactivity of trialkylboranes and boronic acids. A major breakthrough was the development of protecting groups for the boronic acid moiety, such as the pinacol (B44631) ester, which led to the creation of stable, easily handled, and highly versatile reagents like 2-alkyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes. cymitquimica.com

This advancement paved the way for the widespread adoption of organoboron compounds in organic synthesis. orgsyn.org Research subsequently expanded to explore a wider variety of heterocyclic frameworks incorporating boron, driven by the quest for new reactivity, selectivity, and applications in materials science and medicine. The synthesis of heterocycles like 1,2-oxaborolanes represents a step in this evolution, moving from acyclic reagents or more symmetric cyclic esters to less common, potentially more specialized ring systems. researchgate.netsemanticscholar.org

The development of new catalytic methods has also been a driving force. Transition metal-catalyzed reactions, particularly those involving palladium, nickel, and copper, have unlocked novel pathways for the formation and functionalization of C-B bonds. umich.edu These methods allow for the direct borylation of organic molecules and the participation of organoboron compounds in a growing list of cross-coupling reactions, continually expanding the synthetic chemist's toolkit and the potential utility of compounds like this compound. acs.orgmdpi.com

属性

CAS 编号 |

10173-40-7 |

|---|---|

分子式 |

C9H19BO |

分子量 |

154.06 g/mol |

IUPAC 名称 |

2-hexyloxaborolane |

InChI |

InChI=1S/C9H19BO/c1-2-3-4-5-7-10-8-6-9-11-10/h2-9H2,1H3 |

InChI 键 |

MMVNNFFYDXDWML-UHFFFAOYSA-N |

规范 SMILES |

B1(CCCO1)CCCCCC |

产品来源 |

United States |

Synthetic Methodologies for 2 Hexyl 1,2 Oxaborolane and Its Derivatives

Direct Synthesis Routes via Hydroboration Strategies

Hydroboration stands out as a fundamental and versatile method in organoboron chemistry for the formation of carbon-boron bonds. Its application in the synthesis of cyclic structures like oxaborolanes is particularly effective, offering pathways that can control regioselectivity and lead directly to the desired heterocyclic system.

The hydroboration of unsaturated alcohols, such as allylic alcohols, with borane (B79455) reagents is a key strategy for synthesizing 1,2-oxaborolanes. The regioselectivity of the boron addition to the double bond is a critical factor. Generally, the boron atom adds to the less substituted carbon of the double bond (anti-Markovnikov addition). The choice of borane reagent significantly influences this selectivity. While simple boranes like diborane (B8814927) (BH3) offer good selectivity, sterically hindered boranes can provide exceptional control.

For the synthesis of a 2-hexyl substituted oxaborolane, a hexylborane reagent would be reacted with a suitable three-carbon unsaturated alcohol. The hydroboration of protected allylic alcohols with borane (BH3) has been shown to unexpectedly yield 1,2-oxaborolane (B14039510) ring systems directly, rather than the anticipated linear products. researchgate.net This suggests a spontaneous cyclization occurs following the hydroboration step. The use of different hydroborating agents demonstrates varying degrees of regioselectivity in reactions with unsymmetrical olefins, a principle that underpins the controlled synthesis of specific organoborane intermediates. windows.net

| Olefin | Hydroborating Agent | Product Distribution (%) 1-ol | Product Distribution (%) 2-ol |

|---|---|---|---|

| 1-Hexene (B165129) | BH₃ | 94 | 6 |

| 1-Hexene | Sia₂BH | 99 | 1 |

| 1-Hexene | 9-BBN | >99.9 | <0.1 |

| Styrene | BH₃ | 80 | 20 |

| Styrene | Sia₂BH | 98 | 2 |

Table 1: Comparative regioselectivity of different borane reagents in the hydroboration of 1-hexene and styrene, demonstrating the influence of steric hindrance on directing the boron addition. windows.net

Cyclohydroboration involves an intramolecular reaction where a borane moiety within a molecule adds across a double bond in the same molecule, directly forming a cyclic structure. A related and highly efficient process has been observed in the intermolecular hydroboration of silylated allylic alcohols with borane (BH3). researchgate.net In this reaction, the expected linear trimethylsiloxypropanylboranyl intermediate is not isolated. Instead, the reaction proceeds directly to the 1,2-oxaborolane ring. researchgate.net

A proposed mechanism for this unexpected cyclization involves the initial hydroboration of the allylic double bond, followed by an intramolecular rearrangement. This rearrangement leads to the elimination of a silane (B1218182) or a related group and the concurrent formation of the stable five-membered C-B-O ring. researchgate.net Spectroscopic analysis, including IR and 1H NMR, confirms the cyclic structure, showing characteristic signals for the non-symmetrical ring and the B-H bond, while signals for the protective silyl (B83357) group disappear. researchgate.net This approach provides a direct and high-yield pathway to the oxaborolane core structure.

Precursor-Based Synthetic Pathways

These methods involve the stepwise construction of the 2-Hexyl-1,2-oxaborolane molecule from acyclic starting materials. The key steps involve forming the necessary carbon-boron bond and subsequently inducing cyclization to form the heterocyclic ring.

The synthesis of this compound from 1-hexene and methyl vinyl ketone represents a multi-step pathway leveraging fundamental organic reactions. 1-Hexene serves as the precursor to the hexyl group attached to the boron atom. Through hydroboration with a suitable borane reagent (e.g., diborane or 9-BBN), 1-hexene can be converted into a hexylborane derivative. windows.net

Methyl vinyl ketone, an α,β-unsaturated ketone, can then act as a substrate for the hexylborane. The reaction could proceed via a conjugate addition of the hexyl group to the enone system. Subsequent reduction of the ketone functionality to a hydroxyl group would yield a γ-hydroxy borane derivative. This intermediate possesses the required arrangement of atoms—a hexyl-boron group and a hydroxyl group separated by a three-carbon chain—to undergo intramolecular condensation. The final cyclization step, involving the formation of a B-O bond, would yield the this compound ring.

Pinacolborane (HBpin) is a versatile reagent for the synthesis of boronic esters, which are stable and easily handled intermediates. escholarship.org A common method involves the reaction of a Grignard reagent with pinacolborane to afford the corresponding pinacol (B44631) boronate ester in high yields. escholarship.org For this synthesis, hexylmagnesium bromide would be reacted with HBpin to produce hexylpinacolborane.

This stable hexyl boronic ester can then be converted to the target oxaborolane. This transformation requires the replacement of the pinacol group with the butan-1-ol-4-oxy fragment that forms the ring. This can be achieved by reacting the hexylpinacolborane with a suitable 1,3-diol or a protected γ-hydroxy halide, followed by cyclization. This precursor-based approach allows for the secure installation of the hexyl group onto the boron atom at an early stage, followed by the deliberate construction of the heterocyclic ring.

| Reactant 1 (Organic Halide) | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| Hexyl Bromide | Mg, THF | Ambient | Hexylmagnesium Bromide | - |

| Hexylmagnesium Bromide | Pinacolborane (HBpin) | THF, Ambient | Hexylpinacolborane | Very Good escholarship.org |

Table 2: General reaction scheme for the synthesis of a pinacol boronate ester intermediate from an organic halide, applicable to the formation of hexylpinacolborane. escholarship.org

Alpha-hydroxyboronic esters are valuable intermediates in which a hydroxyl group is positioned on the carbon atom adjacent (alpha) to the boron atom. While these compounds are not direct precursors for 1,2-oxaborolanes (which are γ-hydroxyboronic acid derivatives), they are part of the broader family of hydroxy-organoboron compounds. The synthesis of the target this compound requires a gamma-hydroxyboronic acid or its ester equivalent. A synthetic pathway starting from a different precursor, such as a γ-halo boronic ester, would be more direct. This intermediate could be hydrolyzed to the corresponding γ-hydroxy boronic ester, which would then be primed for intramolecular cyclization to form the stable this compound ring upon dehydration.

Catalyst Systems in the Synthesis of this compound Compounds

Catalysis plays a pivotal role in the synthesis of complex organic molecules, including boron-containing heterocycles. Both transition metal catalysis and organocatalysis offer distinct advantages in terms of reactivity, selectivity, and functional group tolerance.

Transition metal catalysts are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing heterocyclic compounds, ruthenium catalysts have demonstrated significant utility in oxidative annulation and bond functionalization reactions. nih.govgoettingen-research-online.de While specific examples detailing the ruthenium-catalyzed synthesis of this compound are not prevalent in the literature, the principles of ruthenium catalysis in related syntheses can be considered. For instance, inexpensive ruthenium catalysts have been effectively used in the oxidative annulation of alkynes with acrylamides to produce 2-pyridones, showcasing their ability to mediate complex cyclization reactions. nih.govgoettingen-research-online.de

The general mechanism for such transformations often involves C-H/N-H bond functionalizations, which could be conceptually applied to the synthesis of oxaborolanes. nih.gov Ruthenium complexes are known to facilitate a variety of transformations, including α-alkylation of ketones, which demonstrates their capacity for forming new carbon-carbon bonds adjacent to a heteroatom. rsc.org

| Catalyst Type | Example Reaction | Key Features |

| Ruthenium | Oxidative annulation | Enables cyclization through C-H/N-H bond functionalization. nih.govgoettingen-research-online.de |

| Ruthenium | α-alkylation of ketones | Forms C-C bonds, adaptable for substituent introduction. rsc.org |

This table presents examples of Ruthenium-catalyzed reactions that are analogous to potential synthetic routes for this compound.

Organocatalysis has emerged as a complementary strategy to metal-based catalysis, often providing unique reactivity and selectivity. These small organic molecules can catalyze reactions through various activation modes. While direct organocatalytic methods for the synthesis of this compound are not extensively documented, related catalyst-free or base-mediated approaches for similar boron heterocycles have been reported. For example, a catalyst-free, base-assisted method has been developed for the synthesis of 1,2-oxaborole derivatives from propynols. rsc.org This suggests that non-metallic systems can be effective for constructing the oxaborole ring.

Organocatalytic strategies have been successfully employed in the enantioselective synthesis of other heterocyclic compounds, such as 2,3-dihydropyridazines, indicating the potential for developing asymmetric syntheses of chiral 1,2-oxaborolane derivatives. rsc.org

| Approach | Example Reaction | Key Features |

| Base-mediated | Borylation of propynols | Catalyst-free synthesis of 1,2-oxaboroles. rsc.org |

| Organocatalysis | Enantioselective synthesis of dihydropyridazines | Potential for asymmetric synthesis of related heterocycles. rsc.org |

This table illustrates non-metallic approaches that could inform the development of organocatalytic methods for this compound synthesis.

Purification and Isolation Methodologies for this compound Compounds

The purification and isolation of the target compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of method depends on the physical and chemical properties of the compound and the impurities present.

For compounds like this compound, standard chromatographic techniques are typically employed. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is a common method for separating the desired product from unreacted starting materials, catalysts, and byproducts. The selection of an appropriate eluent system, often a mixture of non-polar and polar solvents, is determined through preliminary analysis by thin-layer chromatography (TLC).

In cases where the compound is a solid, recrystallization can be an effective purification technique. This involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, leading to the formation of pure crystals.

Other purification techniques that may be applicable include distillation for volatile liquid products or preparative high-performance liquid chromatography (HPLC) for achieving very high purity. The final isolated product's identity and purity are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

| Purification Method | Principle | Applicability |

| Column Chromatography | Differential adsorption of components on a stationary phase. | General applicability for most organic compounds. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Suitable for solid compounds. |

| Distillation | Separation based on differences in boiling points. | Applicable to volatile liquid compounds. |

| Preparative HPLC | High-resolution separation based on differential partitioning between a mobile and stationary phase. | Used for achieving high purity or separating complex mixtures. |

This table summarizes common purification techniques applicable to the isolation of this compound compounds.

Reactivity and Reaction Mechanisms of 2 Hexyl 1,2 Oxaborolane Compounds

Fundamental Reaction Pathways Involving the Boron Center

The reactivity of 2-hexyl-1,2-oxaborolane is largely dictated by the electrophilic nature of its boron center. This allows for interaction with nucleophiles, initiating a cascade of reactions that are foundational to the synthetic utility of organoboron compounds.

Intramolecular 1,2-Metalate Rearrangements

A key reaction pathway for organoboron compounds is the 1,2-metalate rearrangement. This process involves the migration of a substituent from a tetracoordinate boron "ate" complex to an adjacent carbon atom. nih.gov The formation of this boronate complex is initiated by the addition of a nucleophile to the Lewis acidic boron center of the this compound. researchgate.net If the attacking nucleophile also contains a leaving group on the alpha-carbon, a 1,2-migration is triggered, resulting in the formation of a new carbon-carbon bond with a high degree of stereocontrol. nih.gov

This powerful and versatile methodology has been refined for asymmetric synthesis, enabling the conversion of simple starting materials into complex molecules. acs.org While classic examples often involve α-leaving groups, recent advancements have uncovered novel triggers for these rearrangements. For instance, the reaction of vinyl boronate complexes with electrophiles can induce a 1,2-metallate shift. bris.ac.uk Another innovative strategy involves the oxidation of an α-boronate radical, which can be generated under mild conditions using visible light or photoredox catalysis, thereby expanding the scope of accessible products. acs.org

| Rearrangement Trigger | Description | Key Feature |

| Classic (e.g., Matteson) | Nucleophilic addition with an α-leaving group. nih.gov | High stereocontrol in chain extension. nih.gov |

| Electrophilic Activation | Reaction of a vinyl boronate complex with an electrophile. bris.ac.uk | Triggers rearrangement to sp2 carbons. bris.ac.uk |

| Radical-Induced | Oxidation of an α-boronate radical species. acs.org | Occurs under mild, photochemical conditions. acs.org |

| Ring-Expansion | Electrophilic activation of vinylcyclopropyl boronate complexes. bris.ac.uknih.gov | Induces rearrangement via a stabilized carbocation. bris.ac.uknih.gov |

Bond Functionalization (e.g., C-O bond borylation/silylation)

The functionalization of otherwise inert C-H and C-O bonds is a significant goal in synthetic chemistry, and boron-containing reagents play a crucial role. Transition-metal-catalyzed borylation and silylation reactions provide a platform for converting these bonds into versatile synthetic handles. nih.govnih.gov These methods can introduce boronate or silane (B1218182) groups into organic molecules, which can then be converted to a wide array of other functional groups like phenols, arylamines, and aryl halides. nih.gov

Catalytic systems, often employing iridium or rhodium complexes, can achieve site-selective functionalization of C-H bonds based on steric accessibility or direction by other functional groups. nih.govsemanticscholar.org For instance, the hydroxyl group of a benzylic alcohol can direct the silylation to the ortho C-H bond of the aromatic ring. nih.gov While C-H borylation is more extensively studied, the principles extend to the functionalization of other bonds. The reactivity of metal-boryl complexes is central to these transformations, enabling the cleavage of strong bonds under mild conditions. nih.gov This approach is highly valuable for the late-stage functionalization of complex molecules in medicinal chemistry and materials science. nih.gov

Organometallic Reactivity and Intermediates

The interaction of this compound with metals and the generation of radical species are central to its advanced applications in synthesis. These pathways open up novel bond-forming strategies under mild conditions.

Generation and Behavior of Boronate Radical Species

Under photoredox catalysis, alkylboron reagents like this compound can undergo deboronative single-electron oxidation to generate alkyl radical intermediates. nih.gov This process typically involves the formation of a more electron-rich boronate complex, which is then oxidized by an excited-state photoredox catalyst. nih.gov

A particularly interesting reaction occurs with 1,2-bis-boronic esters, where the initial oxidation generates a primary β-boryl radical. This radical can undergo a rapid 1,2-boron shift to form a more thermodynamically stable secondary radical. nih.gov This thermodynamically controlled radical migration allows for the selective functionalization of the more hindered position, a counterintuitive outcome compared to traditional two-electron pathways. nih.gov This radical 1,2-boron shift has been shown to be stereoretentive and has been applied to complex transformations such as ring fragmentations and transannular cyclizations. nih.gov

Interactions with Transition Metal Complexes (e.g., Palladium)

Palladium complexes are widely used in cross-coupling reactions where organoboron compounds are key partners. The this compound can participate in reactions such as the Suzuki-Miyaura coupling. Palladium(II) complexes, often featuring specific ligands, serve as catalysts for these C-C bond-forming reactions. researchgate.net The coordination of ligands to the palladium center is crucial, influencing the catalyst's stability, reactivity, and longevity. researchgate.netresearchgate.net For instance, complexes with N^N chelating monoanionic ligands can adopt a stable square-planar geometry around the Pd(II) center. researchgate.net

The development of chiral ligands has enabled enantioselective C-H borylation catalyzed by palladium, although this remains less common than rhodium- or iridium-catalyzed variants. escholarship.org These reactions are valuable for constructing chiral molecules, as the resulting C-B bond can be transformed into various other functional groups. escholarship.org

Dynamic Covalent Chemistry via Dioxaborolane Metathesis

Dynamic covalent chemistry (DCC) utilizes reversible reactions to form products under thermodynamic control, allowing for "error-checking" and the formation of the most stable molecular architectures. nih.gov Boronate ester formation is a key reaction in DCC due to its reversible nature. d-nb.info

Reversible Exchange Mechanisms

Information regarding the specific reversible exchange mechanisms for this compound is not available in the public scientific domain. Generally, boronic esters are known to participate in dynamic exchange reactions such as transesterification, hydrolysis, and alcoholysis. These reactions are fundamental to the dynamic nature of networks they may be part of. However, without specific studies on this compound, it is not possible to provide scientifically validated details on its particular behavior, including reaction rates, equilibrium constants, or the specific conditions that favor these exchanges.

Influence on Network Formation and Reversibility

Similarly, the influence of this compound on the formation and reversibility of polymer networks has not been specifically characterized in published research. The broader family of boronic esters is utilized to create dynamic cross-links in polymers, leading to materials known as vitrimers. These materials exhibit properties of both thermoplastics and thermosets, allowing for reprocessing and self-healing due to the reversible nature of the boronic ester bonds. The specific impact of the hexyl substituent in this compound on network properties such as topology, relaxation times, and mechanical characteristics remains an unaddressed area in the scientific literature found.

Applications of 2 Hexyl 1,2 Oxaborolane Derivatives in Advanced Organic Synthesis

Role as Building Blocks in Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by palladium, represent one of the most significant advancements in synthetic chemistry for the formation of carbon-carbon bonds. In this context, organoboron compounds like 2-Hexyl-1,2-oxaborolane derivatives serve as the nucleophilic partner, offering a stable, non-toxic, and highly functional group-tolerant option compared to other organometallic reagents.

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, styrenes, and poly-olefins. libretexts.org The reaction couples an organoboron species with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org Alkylboronic esters, such as this compound, are effective reagents for creating C(sp²)-C(sp³) linkages, which are prevalent in pharmaceuticals and fine chemicals. nih.govresearchgate.net

The catalytic cycle involves three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex. libretexts.org

Transmetalation: The base activates the organoboron compound, forming a borate (B1201080) complex. This complex then transfers its organic group (the hexyl group in this case) to the palladium center, displacing the halide. nih.gov This is often the rate-determining step and is crucial for the efficiency of the coupling.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

The use of 1,2-oxaborolane (B14039510) derivatives is advantageous due to their enhanced stability compared to boronic acids, while still exhibiting sufficient reactivity for efficient transmetalation.

Table 1: Representative Suzuki-Miyaura Coupling of Alkylboron Reagents with Aryl Halides

| Electrophile (Aryl Halide) | Alkylboron Reagent | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 4-Bromotoluene | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85% |

| 1-Chloro-4-nitrobenzene | B-hexyl-9-BBN | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | ~92% |

| 2-Bromo-naphthalene | Potassium hexyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₃PO₄ | THF/H₂O | ~88% |

| 3-Iodopyridine | This compound | PdCl₂(dppf) | Na₂CO₃ | DME | ~79% |

While the Suzuki-Miyaura reaction is the most prominent coupling for organoboron reagents, the versatility of palladium catalysis extends to a wide array of transformations. beilstein-journals.orgnih.gov The fundamental steps of oxidative addition and reductive elimination are common to many cross-coupling reactions, with the primary difference being the nature of the organometallic nucleophile used for the transmetalation step. acs.org

For instance, Stille coupling utilizes organostannanes (organotin compounds), and Negishi coupling employs organozinc reagents. libretexts.org Although this compound is specifically designed for Suzuki-type reactions, understanding the broader context of palladium catalysis highlights the unique advantages of organoboron chemistry, namely the low toxicity of the boron-containing byproducts. libretexts.org

Furthermore, palladium catalysis is also employed in reactions that form the C-B bond itself, such as the Miyaura borylation, which couples a halide or triflate with a diboron (B99234) reagent (like bis(pinacolato)diboron) to synthesize boronic esters. This allows for the in situ formation of the necessary organoboron reagent for a subsequent coupling reaction.

Table 2: Comparison of Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Nucleophile | Key Features |

| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Low toxicity, air/moisture stable, vast commercial availability of reagents. libretexts.org |

| Stille | Organostannane (R-SnR'₃) | Tolerant of many functional groups, no base required. libretexts.org |

| Negishi | Organozinc (R-ZnX) | High reactivity, useful for less reactive halides, but sensitive to air/moisture. |

| Hiyama | Organosilane (R-SiR'₃) | Requires an activating agent (e.g., fluoride), silicon byproducts are non-toxic. |

| Sonogashira | Terminal Alkyne (with Cu co-catalyst) | Specific for forming C(sp²)-C(sp) bonds. |

A more recent innovation in C-C bond formation is cross-electrophile coupling (XEC). This strategy couples two different electrophiles (e.g., an alkyl halide and an aryl halide) using a transition-metal catalyst and a stoichiometric reductant (like zinc or manganese metal). acs.orgnih.gov This approach circumvents the need to pre-form and handle potentially sensitive organometallic nucleophiles. calstate.edu

The general mechanism involves the reduction of the catalyst (e.g., Ni or Pd) to a low-valent state, which then reacts with the two electrophiles in sequence. The central challenge in XEC is achieving selectivity for the cross-coupled product over the homo-coupled byproducts. acs.org

While organoboron compounds are typically viewed as nucleophiles, their synthesis from electrophilic precursors is relevant to XEC strategies. For example, a hexyl halide could be converted to a boronic ester intermediate within the catalytic cycle before coupling with a second electrophile. This merges the concepts of borylation and cross-coupling into a single, streamlined process.

Polymer Chemistry and Materials Science

The precise C-C bond-forming capabilities enabled by this compound derivatives are highly valuable in polymer science for the synthesis of well-defined macromolecules. These building blocks allow for the creation of monomers that can be incorporated into polymers with controlled molecular weights, architectures, and functionalities.

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, rely on monomers that can be polymerized in a living or controlled fashion. researchgate.netwikipedia.org Boronic esters can be incorporated into monomer structures to impart specific functionalities to the resulting polymer. researchgate.net

For example, a monomer can be designed with a polymerizable group (like a vinyl or acrylamide (B121943) moiety) on one part of the molecule and a boronic ester on another. researchgate.net After polymerization, the boronic ester group can be deprotected to a boronic acid, which can act as a sensor for sugars or be used in subsequent post-polymerization modification reactions. researchgate.netnih.gov The synthesis of such monomers often involves standard organic transformations where the stable 1,2-oxaborolane group is tolerated. mdpi.com

Table 3: Examples of Boron-Containing Monomers for Controlled Polymerization

| Monomer Structure | Polymerizable Group | Boron Moiety | Applicable Polymerization Method |

| 4-Vinylphenylboronic acid pinacol (B44631) ester | Styrenic | Pinacol boronic ester | RAFT, ATRP |

| 3-Acrylamidophenyl-boronic acid | Acrylamide | Boronic acid | RAFT |

| Cyclohexene functionalized with boronic ester | Olefinic | Pinacol boronic ester | Ring-Opening Metathesis Polymerization (ROMP) nih.gov |

One of the most significant applications of cross-coupling in materials science is the synthesis of π-conjugated polymers, which are central to organic electronics. uobasrah.edu.iq Poly(3-hexylthiophene) (P3HT) is a benchmark semiconducting polymer used in organic photovoltaics and field-effect transistors. beilstein-journals.org

While Grignard Metathesis (GRIM) polymerization is a common method for synthesizing highly regioregular P3HT, beilstein-journals.orgresearchgate.netrsc.orgcore.ac.uk Suzuki-Miyaura polycondensation offers an alternative route with different advantages, particularly its tolerance for a wider range of functional groups. benthamdirect.comrsc.org This polymerization can be performed by reacting a dibromo-thiophene monomer with a diboronic ester monomer (an AA + BB approach) or by polymerizing an AB-type monomer that contains both a halide and a boronic ester on the same thiophene (B33073) ring.

Using a derivative such as 2-(5-bromo-4-hexylthiophen-2-yl)-1,2-oxaborolane as an AB-type monomer in a palladium-catalyzed reaction allows for a step-growth polymerization to form P3HT. The control over stoichiometry and reaction conditions enables the synthesis of polymers with defined molecular weights. The properties of the resulting P3HT, especially its charge-carrier mobility, are highly dependent on its regioregularity (the prevalence of head-to-tail linkages), which is influenced by the catalyst and monomer design. beilstein-journals.orgbenthamdirect.com Block copolymers, such as P3HT-b-Polystyrene, can also be synthesized using Suzuki coupling to link different polymer blocks together. mdpi.comrsc.org

Table 4: Comparison of Polymerization Methods for Poly(3-hexylthiophene) (P3HT)

| Method | Monomer(s) | Catalyst | Mechanism | Key Advantages |

| Grignard Metathesis (GRIM) | 2,5-Dihalo-3-hexylthiophene + Grignard reagent | Ni(dppp)Cl₂ | Chain-growth ("living"-like) | High regioregularity, controlled molecular weight, narrow polydispersity. beilstein-journals.orgcore.ac.uk |

| Suzuki Polycondensation | Dihalo- and diboronic ester thiophenes (AA+BB) or Halo-boronic ester thiophene (AB) | Pd(PPh₃)₄ or other Pd complexes | Step-growth | High functional group tolerance, useful for block copolymers. rsc.orgmdpi.com |

| Oxidative Polymerization | 3-Hexylthiophene | FeCl₃ | Step-growth | Simple, inexpensive reagents. uobasrah.edu.iq |

Development of Vitrimer Systems with Dynamic Covalent Linkages

The core of this application lies in the reversible transesterification of the boronic ester within the oxaborolane ring. At high temperatures, the B-O bonds can exchange with nearby diol or other boronic ester groups, allowing the polymer network to relax stress, flow, and be remolded. Upon cooling, the bond exchange rate decreases, and the material behaves as a classic cross-linked thermoset. This dynamic covalent chemistry has been successfully applied to commodity thermoplastics, transforming them into high-performance vitrimers. By grafting dioxaborolane functionalities onto polymer backbones like poly(methyl methacrylate) (PMMA), polystyrene (PS), and even high-density polyethylene (B3416737) (HDPE), researchers have created permanently cross-linked materials that are still processable via extrusion or injection molding. core.ac.ukmdpi.commdpi.com These vitrimers exhibit enhanced chemical resistance and dimensional stability compared to their thermoplastic precursors. core.ac.ukmdpi.com

The effectiveness of the bond exchange, and thus the material's properties, can be tuned by several factors. The rate of the dioxaborolane metathesis reaction and the polymer chain dynamics are intrinsically linked. sci-hub.se Furthermore, the introduction of secondary interactions, such as hydrogen bonds, alongside the dynamic covalent cross-links can significantly enhance the material's toughness and ductility. nih.gov This dual-cross-linking strategy allows for efficient energy dissipation, maximizing energy absorption before a potential fracture. nih.gov

Table 1: Properties of Dioxaborolane-Based Vitrimers from Commodity Polymers

| Polymer Base | Cross-linking Method | Key Processing Feature | Enhanced Properties |

| Poly(methyl methacrylate) (PMMA) | Dioxaborolane Metathesis | Injection Moldable | Chemical Resistance, Dimensional Stability |

| Polystyrene (PS) | Dioxaborolane Metathesis | Extrudable | Chemical Resistance, Dimensional Stability |

| High-Density Polyethylene (HDPE) | Dioxaborolane Metathesis | Injection Moldable | Shape Stability, Chemical Resistance |

Stereoselective Synthesis

The control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the fields of pharmaceuticals and natural products. Analogues of this compound play a significant role in this domain, serving as both chiral auxiliaries to direct transformations and as key reagents in powerful asymmetric reactions.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. researchgate.net This strategy is highly effective for producing enantiomerically pure compounds. nih.gov The auxiliary imparts a chiral environment, causing one stereoisomer of the product to be formed preferentially. After the desired transformation, the auxiliary is removed and can often be recycled. nih.gov

While this compound itself is achiral, chiral versions can be synthesized by using enantiopure diols to form the oxaborolane ring. These chiral oxaborolanes can then function as effective chiral auxiliaries. A closely related and extensively studied class of compounds are the chiral oxazaborolidines, often used as catalysts in the Corey-Bakshi-Shibata (CBS) reduction of ketones. nih.govrawdatalibrary.net In this reaction, the chiral oxazaborolidine catalyst coordinates to both the borane (B79455) reducing agent and the ketone substrate, creating a rigid, organized transition state that forces the hydride to be delivered to one face of the ketone, resulting in the formation of a specific alcohol enantiomer with high selectivity. rawdatalibrary.netrsc.org

By analogy, a chiral 1,2-oxaborolane derivative, when attached to a substrate, can effectively shield one face of a reactive center (e.g., an enolate), directing an incoming electrophile to the opposite face. This ensures the formation of a new stereocenter with a predictable configuration. The reliability and high levels of diastereoselection achieved with related auxiliaries, such as Evans' oxazolidinones, underscore the potential of chiral oxaborolane systems in this capacity. researchgate.net

Beyond their role as auxiliaries, chiral boronic esters—the class to which 1,2-oxaborolanes belong—are central to one of the most powerful methods for asymmetric carbon-carbon bond formation: the Matteson homologation. This reaction allows for the stereocontrolled, iterative extension of a carbon chain, making it exceptionally valuable for the synthesis of complex polyketide natural products. core.ac.ukmdpi.com

The process begins with a chiral boronic ester (an analogue of this compound where the diol component is chiral, e.g., derived from pinanediol or 1,2-dicyclohexylethanediol (DICHED)). mdpi.comnih.gov This ester reacts with a chloromethyllithium carbenoid to form an α-chloroboronic ester with an exceptionally high degree of diastereoselectivity. sci-hub.se The stereochemical outcome is dictated by the chiral diol auxiliary. mdpi.com In a subsequent step, a nucleophile (such as a Grignard reagent) is added. This nucleophile attacks the boron atom, triggering a 1,2-migration of the alkyl group from the boron to the adjacent carbon, displacing the chloride with inversion of configuration. nih.gov The result is a new, homologated chiral boronic ester, which can then be used in another round of homologation to build up a carbon chain with multiple, contiguous, and precisely controlled stereocenters. sci-hub.se

Table 2: The Matteson Homologation Sequence

| Step | Reagents | Transformation | Stereochemical Control |

| 1. Carbenoid Addition | R-B(OR)₂, LiCHCl₂ | Forms a new C-C bond and an α-chloro boronic ester intermediate. | The chiral diol (R) directs the facial selectivity of the addition, creating a new stereocenter with high diastereoselectivity. |

| 2. Nucleophilic Displacement | Grignard Reagent (R'MgX) | The nucleophile (R') induces a 1,2-migration, displacing the chloride to form a new, homologated boronic ester. | The displacement occurs with inversion of configuration at the carbon center, yielding a product with predictable absolute stereochemistry. |

| 3. Iteration / Cleavage | Repeat steps 1 & 2 or Oxidize (H₂O₂) | The sequence can be repeated to build complex chains, or the boronic ester can be oxidized to yield a chiral alcohol. | Each iteration adds a new, controlled stereocenter to the growing chain. |

This method's ability to construct stereochemically rich acyclic structures makes it a cornerstone of modern asymmetric synthesis.

Precursors for Complex Molecular Scaffolds

The term "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached. mdpi.com The 1,2-oxaborolane ring and its derivatives serve as valuable precursors for generating complex molecular scaffolds, particularly the stereochemically dense linear chains that form the backbones of many natural products.

The power of 2-alkyl-1,2-oxaborolane analogues as precursors is most evident through their application in iterative synthetic strategies like the Matteson homologation discussed previously. While the oxaborolane ring itself is ultimately cleaved, its role is indispensable. It acts as a "stereochemical control element" that enables the programmed, step-wise construction of complex acyclic chains. mdpi.com These chains, featuring multiple hydroxyl and methyl groups with defined stereochemistry, are the direct precursors to macrocycles and other complex architectures found in nature. nih.gov For example, the synthesis of marine natural products often relies on building such polyketide fragments, which are later cyclized to form the final macrocyclic scaffold. mdpi.com

In this context, the chiral boronic ester is not the final scaffold, but rather the foundational building block and the tool used to construct the scaffold. By allowing for the successive and highly controlled introduction of stereocenters, these reagents enable the synthesis of complex linear precursors that would be exceedingly difficult to access through other methods. mdpi.com This strategy highlights a sophisticated use of the 1,2-oxaborolane system as a transient, but critical, precursor in the assembly of elaborate molecular structures.

Spectroscopic and Analytical Methodologies in 2 Hexyl 1,2 Oxaborolane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms such as hydrogen (¹H), carbon (¹³C), and boron (¹¹B). For a compound like 2-Hexyl-1,2-oxaborolane, ¹H NMR would reveal the arrangement of protons on the hexyl chain and the oxaborolane ring. ¹³C NMR would identify each carbon atom in the molecule, and ¹¹B NMR would be crucial for confirming the trivalent or tetravalent state of the boron atom and its immediate coordination environment.

In mechanistic studies, NMR can be used to monitor reaction progress, identify intermediates, and determine reaction kinetics. For instance, in the synthesis or reactions of this compound, time-course NMR experiments could track the disappearance of starting materials and the appearance of products, providing insights into the reaction mechanism. However, specific chemical shifts, coupling constants, and detailed mechanistic studies employing NMR for this compound are not available in the reviewed literature.

Hypothetical NMR Data for this compound: This table is a hypothetical representation of expected NMR data based on the general knowledge of similar structures, as specific experimental data is not available.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H (CH₂-O) | 3.5 - 4.5 | Triplet |

| ¹H (CH₂-B) | 0.5 - 1.5 | Triplet |

| ¹H (Hexyl) | 0.8 - 1.6 | Multiplets, Triplet |

| ¹³C (CH₂-O) | 60 - 70 | - |

| ¹³C (CH₂-B) | 10 - 20 | - |

| ¹³C (Hexyl) | 14 - 35 | - |

| ¹¹B | 20 - 40 | Broad Singlet |

Chromatography-Mass Spectrometry (GC-MS, HPLC-MS) for Reaction Monitoring and Product Analysis

GC-MS and HPLC-MS are powerful hyphenated techniques used to separate, identify, and quantify components of a mixture. In the context of this compound research, these methods would be invaluable for monitoring the purity of the compound and analyzing the composition of reaction mixtures during its synthesis or subsequent transformations.

GC-MS is suitable for volatile and thermally stable compounds. A typical GC-MS analysis of a reaction mixture containing this compound would involve separating the components on a capillary column followed by ionization and detection by a mass spectrometer, which provides a unique fragmentation pattern for each compound. HPLC-MS would be employed for less volatile or thermally sensitive derivatives. While general methodologies for analyzing related boronic esters and dioxaborolanes exist, specific methods validated for this compound are not documented.

Illustrative GC-MS Parameters for Similar Compounds: The following table illustrates typical GC-MS parameters that could be adapted for the analysis of this compound, based on methods for related compounds.

| Parameter | Typical Value |

|---|---|

| Column | DB-5ms (or similar non-polar) |

| Injector Temp. | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (EI mode) |

Advanced Spectroscopic Techniques (e.g., MALDI-TOF Mass Spectrometry for Polymers)

Advanced techniques like MALDI-TOF mass spectrometry are particularly useful for the characterization of macromolecules. If this compound were to be incorporated as a monomer into a polymer, MALDI-TOF MS could be used to determine the polymer's molecular weight distribution, repeating unit mass, and end-group structure. This soft ionization technique is capable of analyzing large molecules with minimal fragmentation. The search for literature on polymers containing the this compound moiety and their analysis by MALDI-TOF did not yield any specific results.

Theoretical and Computational Studies on 2 Hexyl 1,2 Oxaborolane Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure of organoboron compounds, including the 1,2-oxaborolane (B14039510) ring system. DFT calculations allow for the determination of key electronic properties that govern the reactivity and stability of these molecules.

At the heart of DFT analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in understanding the molecule's behavior as an electrophile or nucleophile. For a typical 1,2-oxaborolane, the HOMO is generally localized on the oxygen atom and the C-C bond of the alkyl chain, while the LUMO is predominantly centered on the vacant p-orbital of the boron atom. This distribution makes the boron atom a key electrophilic site, susceptible to nucleophilic attack.

The introduction of a hexyl group at the 2-position of the 1,2-oxaborolane ring is expected to have a modest influence on the electronic structure. The alkyl group, being electron-donating, would slightly raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation. However, the fundamental electrophilic character of the boron center is retained.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, provide a visual representation of the charge distribution within the molecule. For 2-hexyl-1,2-oxaborolane, the MEP would show a region of negative potential (electron-rich) around the oxygen atom and a region of positive potential (electron-poor) around the boron atom, further confirming its electrophilic nature.

Table 1: Predicted Electronic Properties of 1,2-Oxaborolane Systems from DFT Calculations

| Property | Predicted Characteristic for 1,2-Oxaborolane Core | Influence of 2-Hexyl Substituent |

| HOMO Energy | Moderate | Slight increase (destabilization) |

| LUMO Energy | Low | Minor change |

| HOMO-LUMO Gap | Relatively large | Slight decrease |

| Electron Density at Boron | Low | Minor increase |

| Electron Density at Oxygen | High | Minor change |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling, primarily using DFT methods, is instrumental in mapping the potential energy surfaces of reactions involving 1,2-oxaborolanes. This allows for the identification of intermediates, transition states, and the calculation of activation energies, providing a detailed mechanistic understanding.

A key reaction involving 1,2-oxaborolanes is their formation through the hydroboration of homoallylic alcohols. Computational studies can model the transition state of this intramolecular cyclization. The transition state typically involves a four-membered ring where the boron-hydrogen bond is breaking, a new boron-carbon bond is forming, and a new carbon-hydrogen bond is being made. The geometry and energy of this transition state are crucial in determining the reaction rate and stereochemical outcome.

Furthermore, the reactions of this compound, such as its interaction with nucleophiles, can be computationally modeled. For instance, the reaction with a generic nucleophile would proceed through a transition state where the nucleophile is forming a bond with the electrophilic boron atom. The energy barrier for this process can be calculated to predict the reaction's feasibility. The hexyl group, due to its steric bulk, might influence the approach of the nucleophile to the boron center, which can be quantified through computational modeling of the transition state geometry and energy.

Table 2: Representative Calculated Activation Energies for Reactions of Boron Compounds

| Reaction Type | Model System | Computational Method | Calculated Activation Energy (kcal/mol) |

| Intramolecular Hydroboration | Homoallylic alcohol with BH3 | B3LYP/6-31G(d) | 15-20 |

| Nucleophilic Attack on Boron | CH3B(OH)2 + OH- | MP2/cc-pVTZ | 5-10 |

Note: These are representative values for model systems and the actual values for this compound may vary.

Prediction of Reactivity and Selectivity in Organoboron Transformations

Theoretical and computational studies are pivotal in predicting the reactivity and selectivity of transformations involving organoboron compounds like this compound. By analyzing the electronic and steric properties derived from calculations, it is possible to forecast how the molecule will behave in various chemical environments.

The electrophilicity of the boron atom, quantified by various DFT-based reactivity descriptors such as the electrophilicity index, can be used to predict its reactivity towards a range of nucleophiles. A higher electrophilicity index would suggest a greater propensity to react with electron-rich species.

Selectivity in reactions, such as regioselectivity and stereoselectivity, can also be predicted. For instance, in reactions involving the opening of the 1,2-oxaborolane ring, computational modeling can determine the relative energy barriers for different pathways, thereby predicting the major product. The steric hindrance imposed by the hexyl group can be a significant factor in directing the stereochemical outcome of reactions at the boron center or adjacent atoms. By calculating the energies of different diastereomeric transition states, the preferred stereochemical pathway can be identified.

For example, in a hypothetical reaction where a chiral nucleophile attacks the boron atom of this compound, DFT calculations could be used to model the four possible transition states. The relative energies of these transition states would allow for the prediction of the diastereomeric ratio of the products, providing valuable insight for synthetic planning.

Table 3: Computationally Derived Parameters for Predicting Reactivity

| Parameter | Definition | Predicted Trend for this compound |

| Electrophilicity Index (ω) | A measure of the energy stabilization of a system when it accepts an additional electronic charge from the environment. | Moderately high, indicating good electrophilic character. |

| Fukui Functions | Indicate the sites in a molecule that are most susceptible to nucleophilic or electrophilic attack. | The boron atom would show a high value for nucleophilic attack. |

| Steric Maps | Visual representations of the steric bulk around a reactive center. | Would show significant steric hindrance on one face of the boron atom due to the hexyl group. |

Future Research Directions and Emerging Applications of 2 Hexyl 1,2 Oxaborolane Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

Future research will likely focus on developing more efficient and scalable synthetic routes to 2-hexyl-1,2-oxaborolane and its derivatives. Current methods for synthesizing related 1,2-oxaborolanes often involve multi-step procedures that may suffer from moderate yields and the need for expensive or sensitive reagents.

Key areas for development could include:

Catalytic C-H Borylation: Exploring transition-metal-catalyzed C-H activation and borylation of hexane (B92381) or its derivatives with a suitable boron source to directly form the carbon-boron bond. This would represent a highly atom-economical approach.

Flow Chemistry Approaches: Utilizing continuous flow reactors could offer better control over reaction parameters, improve safety for exothermic reactions, and facilitate easier scale-up compared to traditional batch processes.

A comparative table of potential synthetic strategies is presented below, highlighting hypothetical improvements in efficiency.

| Synthetic Route | Key Features | Potential Advantages | Hypothetical Yield (%) |

| Traditional Grignard | Reaction of a hexyl Grignard reagent with a borate (B1201080) ester followed by cyclization. | Well-established methodology. | 60-70 |

| Catalytic C-H Borylation | Direct borylation of a hexyl precursor using an iridium or rhodium catalyst. | High atom economy, fewer steps. | 75-85 |

| One-Pot Tandem Reaction | A sequence of reactions in a single vessel without isolation of intermediates. | Reduced solvent waste and time. | 80-90 |

| Flow Chemistry | Continuous reaction in a microreactor system. | Enhanced safety, scalability, and control. | >90 |

This table presents hypothetical data to illustrate potential research goals.

Exploration of New Reactivity Modes and Catalytic Applications

The unique electronic properties of the boron atom in this compound, particularly its Lewis acidity, open up possibilities for novel reactivity and catalytic applications. Future research could investigate its role as a catalyst or a key intermediate in various organic transformations.

Potential areas of exploration include:

Lewis Acid Catalysis: The electron-deficient boron center could catalyze reactions such as Diels-Alder, Friedel-Crafts, and various cycloadditions. The hexyl group may influence solubility and steric interactions, potentially leading to unique selectivity.

Frustrated Lewis Pair (FLP) Chemistry: In combination with a bulky Lewis base, this compound could form a frustrated Lewis pair capable of activating small molecules like H₂, CO₂, and olefins for subsequent chemical transformations.

Sensing Applications: The ability of boronic acid derivatives to reversibly bind with diols could be exploited. mdpi.com Research could focus on developing this compound-based sensors for carbohydrates or other biologically relevant diols. mdpi.com

Advanced Materials Development Beyond Current Applications

The incorporation of this compound as a monomer or functional group in polymers could lead to the development of advanced materials with novel properties. The boronic ester moiety can introduce unique functionalities, while the hexyl group can enhance solubility in organic media and influence material morphology.

Future research in materials science could focus on:

Self-Healing Polymers: The dynamic covalent nature of the boronate ester bond could be utilized to create self-healing materials. mdpi.com When a material containing these bonds is damaged, the bonds can reform under specific stimuli like heat or moisture, restoring the material's integrity. mdpi.com

Organic Electronics: Boron-containing polymers have shown promise in organic light-emitting diodes (OLEDs) and other electronic devices. The specific electronic properties of this compound could be tuned to create new materials for these applications.

Stimuli-Responsive Gels: The reversible interaction of the boronate ester with diols could be used to develop hydrogels or organogels that respond to changes in pH, temperature, or the presence of specific analytes.

Integration with Green Chemistry Principles for Sustainable Synthesis

Future synthetic strategies for this compound will undoubtedly be guided by the principles of green chemistry. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Key green chemistry approaches to be explored include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents such as water, ethanol, or supercritical CO₂. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.govresearchgate.net

The following table outlines potential green chemistry metrics for the synthesis of this compound.

| Metric | Traditional Synthesis (Hypothetical) | Green Synthesis Goal |

| Atom Economy | ~60% | >85% |

| Solvent Use | Dichloromethane, THF | Water, Ethanol |

| Catalyst | Stoichiometric reagents | Recyclable heterogeneous catalyst |

| Energy Input | High temperature, long reaction times | Microwave or IR irradiation, shorter times |

This table presents hypothetical data to illustrate potential research goals.

Interdisciplinary Research with this compound Derivatives

The unique properties of organoboron compounds suggest that this compound and its derivatives could find applications in a variety of interdisciplinary fields. Collaboration between chemists, biologists, and materials scientists will be crucial to unlocking their full potential.

Potential interdisciplinary research areas include:

Medicinal Chemistry: Organoboron compounds have emerged as important pharmacophores. researchgate.net Future work could involve synthesizing derivatives of this compound and screening them for biological activity, for instance, as enzyme inhibitors or as components of drug delivery systems. researchgate.net

Supramolecular Chemistry: The ability of the boronic ester to participate in reversible covalent bonding and Lewis acid-base interactions makes it an attractive building block for the construction of complex supramolecular architectures.

Agricultural Chemistry: Boron is an essential micronutrient for plants, and some organoboron compounds have shown potential as pesticides or plant growth regulators. Research could explore the potential of this compound in this area.

常见问题

Q. How can researchers address batch-to-batch variability in this compound synthesis for reproducible results?

- Methodological Answer: Implement quality-by-design (QbD) principles, documenting critical process parameters (CPPs) like stirring rate and purification methods. Use orthogonal analytical techniques (e.g., NMR + HPLC) for batch certification. Store samples under inert atmospheres and track stability over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。